Product packaging for (2-Chloropyrimidin-5-yl)methanol(Cat. No.:CAS No. 1046816-75-4)

(2-Chloropyrimidin-5-yl)methanol

Cat. No.: B591558
CAS No.: 1046816-75-4
M. Wt: 144.558
InChI Key: OHMILAMAADHENX-UHFFFAOYSA-N
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Description

The Fundamental Significance of Pyrimidine (B1678525) Heterocycles in Chemical Biology and Material Sciences

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. nih.govwikipedia.org This core structure is of immense biological importance as it forms the basis for three of the nucleobases in the nucleic acids, DNA and RNA: cytosine, thymine, and uracil. nih.govignited.in The presence of this motif in the building blocks of life underscores its profound role in a vast array of biological processes. ignited.in Consequently, pyrimidine derivatives are central to the study of chemical biology, with their analogues being used to probe and modulate the function of enzymes and genetic material. researchgate.net

The significance of pyrimidines extends into medicinal chemistry, where the scaffold is a key component in a wide range of therapeutic agents. ignited.inresearchgate.net These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antihypertensive properties. researchgate.netnih.gov The synthetic versatility of the pyrimidine ring has allowed chemists to generate large libraries of structurally diverse molecules, leading to the discovery of numerous drugs. researchgate.net For instance, pyrimidine derivatives have been developed as antimicrobial agents to combat resistant strains of bacteria and as potent antiviral compounds, including those effective against HIV. nih.govignited.in Furthermore, their role as anticancer agents is a major area of research, with many pyrimidine-based compounds targeting the uncontrolled proliferation of cancer cells. ignited.innih.gov

Beyond the life sciences, the unique electronic properties of the pyrimidine ring make it a valuable component in the field of material sciences. The electron-deficient nature of the ring, a result of the two electronegative nitrogen atoms, influences its photophysical and electronic characteristics. acs.orgacs.org This has led to the investigation of pyrimidine-containing compounds for applications in organic electronics, such as in the development of sensors and other advanced materials. acs.org

Strategic Role of Halogenated Pyrimidines as Versatile Building Blocks in Organic Synthesis

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. acs.org Halogenated pyrimidines are highly versatile building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. acs.org The electron-deficient nature of the pyrimidine ring makes it more reactive in nucleophilic aromatic substitution reactions compared to analogous benzene (B151609) compounds. wikipedia.orgacs.org

The reactivity of the halogen substituent is dependent on its identity and position on the pyrimidine ring. The general order of reactivity for oxidative addition of palladium, a common step in cross-coupling reactions, is I > Br >> Cl >> F. acs.org This differential reactivity allows for selective functionalization of poly-halogenated pyrimidines. For example, in 2,4,6-trichloropyrimidine, the order of reactivity for substitution is position 4 > position 6 > position 2. acs.org This selectivity makes chloro-substituted pyrimidines, which are often more commercially available and less expensive, excellent precursors for the synthesis of specific C-aryl pyrimidines via reactions like the Suzuki coupling. acs.org

The halogenation of the pyrimidine ring also has a significant impact on its electronic properties. The high electronegativity of halogens like chlorine and bromine leads to a shift in the binding energies of the carbon atoms in the ring. acs.org This electrophilic behavior of the halogen atom makes the substituted carbon site more susceptible to nucleophilic attack, further enhancing the synthetic utility of these compounds. acs.org

Position of (2-Chloropyrimidin-5-yl)methanol within Advanced Synthetic Methodologies

This compound is a bifunctional molecule that combines the reactive features of a halogenated pyrimidine with a primary alcohol. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules. The chloro-substituent at the 2-position of the pyrimidine ring serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The hydroxymethyl group at the 5-position provides a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

A notable application of this compound is in the synthesis of biologically active compounds. For example, the related compound, 2-chloropyrimidin-5-ol, has been utilized in the synthesis of RGN6024, a brain-penetrant, small-molecule tubulin destabilizer developed for the treatment of glioblastoma. aacrjournals.org In this synthesis, the chloro-pyrimidine moiety is a key component that ultimately becomes part of the final drug structure. aacrjournals.org The synthesis of this compound itself can be achieved through the reduction of methyl 2-chloropyrimidine-5-carboxylate. ambeed.com

The strategic placement of the chloro and hydroxymethyl groups on the pyrimidine ring allows for a stepwise and controlled elaboration of the molecular structure, making this compound a key building block in the development of new pharmaceuticals and other advanced materials.

Chemical Data for this compound

PropertyValueSource
Molecular Formula C5H5ClN2O ambeed.comlabsolu.ca
Molecular Weight 144.56 g/mol ambeed.comcymitquimica.com
CAS Number 1046816-75-4 labsolu.caepa.gov
Appearance Solid cymitquimica.com
InChI Key OHMILAMAADHENX-UHFFFAOYSA-N ambeed.comcymitquimica.com
SMILES OCC1=CN=C(Cl)N=C1 ambeed.combldpharm.com
Purity Typically ≥95% labsolu.cacymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B591558 (2-Chloropyrimidin-5-yl)methanol CAS No. 1046816-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMILAMAADHENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709359
Record name (2-Chloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-75-4
Record name (2-Chloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloropyrimidin-5-yl)methanol
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Advanced Synthetic Routes to 2 Chloropyrimidin 5 Yl Methanol

Overview of Established Preparative Methodologies for the Compound

The synthesis of (2-Chloropyrimidin-5-yl)methanol, a key intermediate in the creation of various functional molecules, is built upon fundamental reactions in heterocyclic chemistry. A primary and well-documented method for its preparation involves the reduction of a corresponding carboxylic acid ester.

Specifically, methyl 2-chloropyrimidine-5-carboxylate is treated with a reducing agent to yield the desired alcohol. A common laboratory-scale procedure uses Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) ambeed.com. The reaction is subsequently quenched, and the product, this compound, is isolated after purification ambeed.com.

The synthesis of the necessary 2-chloropyrimidine (B141910) core structure itself relies on established methods. One traditional approach is the diazotization of 2-aminopyrimidine (B69317). This is typically achieved by reacting 2-aminopyrimidine with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures orgsyn.orggoogle.com. A catalyst, such as zinc chloride, can be employed to improve the reaction google.com. These foundational methods provide reliable, albeit sometimes harsh, pathways to the basic pyrimidine (B1678525) structure required for the final product.

Table 1: Established Synthesis Methods

Starting Material Reagents Key Conditions Product Reference
Methyl 2-chloropyrimidine-5-carboxylate DIBAL-H, THF -78°C to room temperature This compound ambeed.com
2-Aminopyrimidine Sodium nitrite, Hydrochloric acid -15°C to -5°C 2-Chloropyrimidine orgsyn.org
2-Aminopyrimidine Sodium nitrate, Hydrochloric acid, Zinc chloride (catalyst) Low temperature 2-Chloropyrimidine google.com

Novel and Optimized Synthetic Strategies

As chemical synthesis evolves, so do the methods for preparing specific compounds. Research has focused on developing more efficient, selective, and environmentally benign routes to pyrimidine derivatives.

Development of Enantioselective Pathways for Chiral Intermediates

While this compound itself is not a chiral molecule, it serves as a scaffold for more complex, biologically active molecules that often require specific stereochemistry for their function. Therefore, the development of enantioselective methods for creating chiral pyrimidine derivatives is of significant interest. These advanced strategies allow for the direct synthesis of molecules with specific three-dimensional arrangements, which is crucial in pharmaceutical development.

Recent progress includes:

Rhodium-Catalyzed Asymmetric Allylation : A direct route to chiral N-allylpyrimidine analogues has been developed using racemic allylic carbonates. With a rhodium complex and a chiral diphosphine ligand as the catalyst, this method yields chiral pyrimidine acyclic nucleosides with high regioselectivity and excellent enantioselectivity (up to 99% ee) under neutral conditions. nih.gov

Asymmetric Cyclopropanation : Chiral cyclopropylpyrimidine carbocyclic nucleoside analogues can be synthesized through highly enantioselective intermolecular cyclopropanation. Using a chiral ruthenium(II)-phenyloxazoline complex as a catalyst, N1-vinylpyrimidines react with α-diazoesters to produce the desired products in high yields and with outstanding diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). nih.gov An organocatalytic approach using (DHQD)2AQN has also been developed for Michael-initiated cyclopropanation, generating different chiral cyclopropyl (B3062369) pyrimidine analogues. researchgate.net

These methods exemplify how modern catalysis can introduce chirality into pyrimidine systems, a principle that can be extended to create chiral intermediates from or related to this compound for advanced applications.

Table 2: Examples of Enantioselective Syntheses for Chiral Pyrimidine Derivatives

Reaction Type Catalyst/Organocatalyst Substrates Product Type Enantiomeric Excess (ee) Reference
Asymmetric Allylation [Rh(COD)Cl]₂ / Chiral Diphosphine Pyrimidines, Allylic Carbonates Chiral Acyclic Nucleosides Up to 99% nih.gov
Intermolecular Cyclopropanation Chiral Ruthenium(II)-phenyloxazoline N1-vinylpyrimidines, α-diazoesters Chiral Carbocyclic Nucleosides 96-99% nih.gov
Asymmetric Cyclopropanation (DHQD)₂AQN α-pyrimidine substituted acrylates, bromo-carboxylic esters Chiral Cyclopropyl Nucleosides 73-96% researchgate.net

Application of Modern Reaction Conditions: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.com By directly heating polar substances, microwave irradiation leads to rapid temperature increases, which can dramatically reduce reaction times, often from hours to minutes. tandfonline.comnih.gov This technique frequently results in higher product yields, improved purity, and better selectivity. tandfonline.comrasayanjournal.co.in

For the synthesis of pyrimidine derivatives, microwave assistance has been successfully applied to various reaction types, including the well-known Biginelli three-component cyclocondensation. tandfonline.com Studies show that using microwave irradiation can produce oxo- and thioxopyrimidines in high yields (65-90%) in a fraction of the time required by traditional methods. tandfonline.com This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. rasayanjournal.co.inresearchgate.net The application of microwave heating is particularly valuable for reactions involving unreactive nucleophiles, where high temperatures can be achieved quickly and safely in sealed vessels. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

Reaction Method Reaction Time Yield Reference
Biginelli Reaction Conventional Several hours Moderate mdpi.com
Biginelli Reaction Microwave 10-25 minutes 65-90% tandfonline.commdpi.com
Synthesis of 2-quinolinone-fused γ-lactones Conventional 4 hours Moderate nih.gov
Synthesis of 2-quinolinone-fused γ-lactones Microwave 10 seconds 33-45% nih.gov
Synthesis of pyrazolo[1,5-a]pyrimidines Microwave 15 minutes 90-95% nih.gov

Principles of Process Intensification and Green Chemistry in this compound Production

The production of chemicals is increasingly guided by the principles of green chemistry and process intensification, which aim to create cheaper, safer, and more sustainable technologies. researchgate.net

Green Chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com Key principles relevant to the synthesis of this compound include:

Atom Economy : Designing reactions where the maximum proportion of atoms from the starting materials is incorporated into the final product. Multicomponent reactions are a prime example of this principle. rasayanjournal.co.in

Use of Safer Solvents and Reagents : Traditional pyrimidine syntheses often use hazardous solvents. rasayanjournal.co.in Green approaches favor safer alternatives like water or solventless conditions. jmaterenvironsci.comnih.gov

Energy Efficiency : Employing energy-efficient methods like microwave-assisted or ultrasonic synthesis reduces the environmental and financial impact of production. rasayanjournal.co.in

Catalysis : Using catalytic reagents in small amounts is superior to stoichiometric reagents, as it minimizes waste. sut.ac.th

Process Intensification (PI) aims to drastically improve manufacturing and processing by decreasing equipment volume, energy consumption, and waste formation. researchgate.netmdpi.com This is often achieved by moving from traditional large-scale batch processes to continuous manufacturing. mdpi.com Key technologies in PI include:

Microreactors and Flow Chemistry : Conducting reactions in continuous flow systems allows for precise control over parameters like temperature and residence time. mdpi.comrug.nl This enhances safety by minimizing the volume of hazardous materials at any given time and often leads to improved yields and selectivity. mdpi.com The superior mass and heat transfer in microreactors can reduce reaction times from hours to seconds. rug.nl

Alternative Energy Sources : Technologies like microwave and ultrasound are pillars of both green chemistry and process intensification, enabling rapid and efficient reactions in smaller, more compact equipment. rasayanjournal.co.inmdpi.com

By integrating these principles, the synthesis of this compound and other pyrimidine derivatives can be shifted towards more economically and environmentally sustainable industrial practices. powertechjournal.com

Transformational Chemistry and Derivatization of 2 Chloropyrimidin 5 Yl Methanol

Exploitation of the Pyrimidine (B1678525) Ring's Reactivity for Diverse Substitutions

The pyrimidine ring in (2-Chloropyrimidin-5-yl)methanol is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the 2-position is an excellent leaving group, facilitating a variety of substitution reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyrimidine core of this compound. In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product. youtube.commasterorganicchemistry.com The reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction, and the position of these groups relative to the leaving group is crucial for reactivity. youtube.com Polar solvents are often preferred as they can stabilize the charged intermediate formed during the reaction. mdpi.com

A variety of nucleophiles can be employed in the SNAr of 2-chloropyrimidines, including amines, alcohols, and thiols. For instance, the reaction of 2-chloropyrimidin-5-ol with morpholine (B109124) proceeds at 80°C to yield 2-morpholinopyrimidin-5-ol, demonstrating the displacement of the chlorine atom by an amine nucleophile. aacrjournals.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileProduct
Morpholine2-Morpholinopyrimidin-5-ol
AminesN-Substituted-5-(hydroxymethyl)pyrimidin-2-amine
Alcohols/Phenols2-Alkoxy/Aryloxy-5-(hydroxymethyl)pyrimidine
Thiols2-(Alkyl/Aryl)thio-5-(hydroxymethyl)pyrimidine

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in extending the molecular complexity of this compound. mdpi.com

The Utility of Negishi Cross-Coupling in Extending Molecular Complexity from this compound

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.org This reaction is particularly useful for creating C-C bonds. In the context of this compound, the chloro-substituted pyrimidine can be coupled with various organozinc reagents to introduce new alkyl or aryl groups at the 2-position. A scalable Negishi cross-coupling process has been developed for the synthesis of key intermediates, highlighting its industrial applicability. figshare.com

Palladium-Catalyzed Transformations and Their Mechanistic Insights

Palladium catalysts are widely used in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions offer a versatile platform for the derivatization of this compound.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the 2-chloropyrimidine (B141910) derivative) to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

These reactions can be used to introduce a wide range of substituents onto the pyrimidine ring, as illustrated in the following table.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerProduct
SuzukiAryl/vinyl boronic acids/esters2-Aryl/vinyl-5-(hydroxymethyl)pyrimidine
HeckAlkenes2-Alkenyl-5-(hydroxymethyl)pyrimidine
SonogashiraTerminal alkynes2-Alkynyl-5-(hydroxymethyl)pyrimidine
Buchwald-HartwigAmines2-Amino-5-(hydroxymethyl)pyrimidine

Exploration of Other Transition Metal-Mediated Coupling Strategies

While palladium is the most common catalyst, other transition metals like copper and nickel can also mediate cross-coupling reactions. rsc.orgresearchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, are particularly effective for forming C-N and C-O bonds. Nickel catalysts can be a more cost-effective alternative to palladium for certain transformations and have been shown to be effective in Negishi cross-couplings of chloropurines at room temperature. rsc.org

Functional Group Interconversions at the Methanol (B129727) Moiety

The methanol group at the 5-position of the pyrimidine ring provides another handle for chemical modification. This primary alcohol can undergo a variety of functional group interconversions.

One of the most common transformations is the oxidation of the alcohol to an aldehyde or a carboxylic acid. This can be achieved using a range of oxidizing agents, such as manganese dioxide (MnO2) for the selective oxidation to the aldehyde, or stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent to form the carboxylic acid.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a mesylate, which can then be displaced by various nucleophiles to introduce a wide array of functionalities. Furthermore, the alcohol can be etherified or esterified to produce a diverse set of derivatives.

Table 3: Functional Group Interconversions of the Methanol Moiety

Reagent/ReactionProduct Functional Group
MnO2Aldehyde
KMnO4, Jones ReagentCarboxylic Acid
TsCl, MsClTosylate, Mesylate (good leaving groups)
Alkyl/Aryl Halide (Williamson Ether Synthesis)Ether
Acyl Chloride/AnhydrideEster

Oxidation and Reduction Protocols for the Hydroxymethyl Group

The hydroxymethyl substituent of this compound is amenable to both oxidation and reduction, providing access to valuable aldehyde and methyl functionalities, respectively.

Oxidation:

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-chloropyrimidine-5-carbaldehyde, is a critical transformation. While direct oxidation protocols for this compound are not extensively detailed in the reviewed literature, a closely related transformation involves the treatment of 2-hydroxy-5-formylpyrimidine with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline to yield 2-chloropyrimidine-5-carbaldehyde. chemicalbook.com This reaction, achieving an 84% yield, suggests that the pyrimidine core is stable to these conditions, and similar reagents could potentially be adapted for the direct oxidation of this compound. chemicalbook.com

Common oxidizing agents for converting primary alcohols to aldehydes, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane, represent viable, albeit underexplored, routes for this specific transformation. The choice of oxidant would be crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the chlorine-substituted pyrimidine ring.

Reduction:

The reduction of the hydroxymethyl group to a methyl group has not been explicitly documented for this compound. However, the reverse reaction, the formation of this compound from its corresponding carboxylic acid ester, is well-established. Specifically, methyl 2-chloropyrimidine-5-carboxylate can be reduced to this compound using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (B95107) (THF) at low temperatures.

PrecursorReagentSolventTemperatureProduct
Methyl 2-chloropyrimidine-5-carboxylateDIBAL-HTHF-78 °CThis compound

This established reduction of a related derivative provides a strong indication of the stability of the 2-chloropyrimidine moiety under these reducing conditions.

Formation of Esters and Amides from the Alcohol Functionality

The hydroxyl group of this compound serves as a handle for the synthesis of esters and amides, which are prevalent motifs in pharmacologically active compounds.

Esterification:

The esterification of this compound can be achieved through standard protocols. A common method involves the reaction of the alcohol with an acid anhydride, such as acetic anhydride, often in the presence of an acid catalyst like sulfuric acid. cetjournal.itresearchgate.net This reaction proceeds via nucleophilic attack of the alcohol onto the carbonyl carbon of the anhydride.

Another versatile method is the reaction with an acid chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This approach allows for the introduction of a wide variety of acyl groups.

Reagent 1Reagent 2Catalyst/BaseProduct Type
This compoundAcetic AnhydrideSulfuric Acid (catalytic)Acetate Ester
This compoundAcyl ChloridePyridine or TriethylamineEster

Amidation:

Direct amidation of the alcohol functionality can be accomplished using coupling agents that activate the hydroxyl group. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, facilitating the formation of an amide bond between a carboxylic acid and an amine. orgoreview.comyoutube.comumn.edukhanacademy.orgyoutube.com In the context of this compound, this would typically involve a two-step process: activation of a carboxylic acid with DCC, followed by reaction with an amine derived from the alcohol. Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to a variety of nucleophilic substitution products, including amides, although specific applications to this compound are not prominently reported.

Coupling MethodKey ReagentsIntermediateFinal Product
DCC CouplingCarboxylic Acid, DCC, AmineO-acylisoureaAmide

Selective Halogenation of the Hydroxymethyl Group

The selective replacement of the hydroxyl group with a halogen atom is a key transformation that introduces a reactive handle for further nucleophilic substitution reactions.

The conversion of this compound to 2-chloro-5-(chloromethyl)pyrimidine (B173279) can be effectively carried out using thionyl chloride (SOCl₂). This reaction is analogous to the well-documented chlorination of 2-chloro-5-(hydroxymethyl)pyridine, a structurally similar compound. The process typically involves reacting the alcohol with thionyl chloride, which converts the hydroxyl group into a good leaving group, facilitating its displacement by a chloride ion.

A related transformation, the synthesis of 5-bromo-2-chloropyrimidine, has been achieved from 2-hydroxypyrimidine (B189755) using a one-step method involving hydrobromic acid and hydrogen peroxide, followed by treatment with phosphorus oxychloride. google.com While this does not directly halogenate the hydroxymethyl group, it demonstrates a method for introducing a halogen onto the pyrimidine ring.

Starting MaterialReagentProduct
This compoundThionyl Chloride (SOCl₂)2-Chloro-5-(chloromethyl)pyrimidine
2-HydroxypyrimidineHBr, H₂O₂, POCl₃5-Bromo-2-chloropyrimidine google.com

Intramolecular Cyclization and Ring-Forming Reactions Involving this compound

The strategic placement of reactive functional groups on the this compound scaffold can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example is the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.netresearchgate.netnih.govrsc.orgnih.gov While direct cyclization of this compound itself is not a common route, its derivatives are key precursors.

For instance, a derivative of this compound could be modified to introduce a nucleophilic group at a suitable position, which could then displace the chlorine atom at the C2 position of the pyrimidine ring in an intramolecular SNAr reaction. The feasibility of such cyclizations is demonstrated in the reactions of 4,6-dichloro-5-methoxypyrimidine (B156074) with aminoalkyl chlorides, which can lead to fused morpholine derivatives. nih.gov This suggests that with appropriate design, derivatives of this compound could undergo similar ring-forming reactions.

The synthesis of furo[2,3-d]pyrimidines often involves the construction of a furan (B31954) ring onto a pre-existing pyrimidine. For example, the reaction of a substituted pyrimidine with a compound containing a suitable three-carbon unit can lead to the formation of the fused furan ring. While not a direct cyclization of a this compound derivative, these syntheses highlight the potential for forming fused systems based on the pyrimidine core.

Starting Material TypeReaction TypeProduct Type
Substituted PyrimidineAnnulation with a three-carbon unitFuro[2,3-d]pyrimidine
4,6-Dichloro-5-methoxypyrimidine derivativeIntramolecular SNArFused morpholine pyrimidine

Applications of 2 Chloropyrimidin 5 Yl Methanol As a Scaffold in Complex Molecule Construction

Enabling Synthesis of Advanced Pharmaceutical Building Blocks

(2-Chloropyrimidin-5-yl)methanol is a valuable precursor for creating advanced building blocks essential in drug discovery and development. basf.comtenovapharma.com Its utility stems from the differential reactivity of its chloro and hydroxymethyl functionalities, which can be selectively targeted to introduce various substituents and build molecular complexity.

Assembly of Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds for Drug Discovery

One of the significant applications of this compound is in the assembly of pyrido[4,3-d]pyrimidine scaffolds. This fused heterocyclic system is a common core in many biologically active compounds. The synthesis often involves a multi-step process where the pyrimidine (B1678525) ring of this compound is annulated with a pyridine (B92270) ring. For instance, a synthetic strategy could involve the initial conversion of the hydroxymethyl group to a more reactive species, followed by condensation with a suitably functionalized pyridine precursor. The resulting bicyclic system can then be further elaborated by leveraging the reactivity of the chlorine atom at the 2-position of the original pyrimidine ring. This position is susceptible to nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the generation of diverse compound libraries for drug screening. nih.gov

A general synthetic route to tetrahydropyrido[4,3-d]pyrimidines, which are inhibitors of human topoisomerase II, starts with the formation of a pyrimidone-like bicyclic heterocycle. nih.gov This intermediate undergoes chlorination to activate positions 2 and 4. nih.gov Subsequently, position 4 is selectively functionalized, followed by the introduction of substituents at position 2 via Suzuki coupling reactions. nih.gov

Construction of Other Fused Heterocyclic Systems Derived from the Pyrimidine Core

Beyond pyrido[4,3-d]pyrimidines, this compound is instrumental in constructing other fused heterocyclic systems. The pyrimidine core provides a foundation for creating a variety of bicyclic and polycyclic structures with potential therapeutic applications. For example, it can be used to synthesize pyrido[2,3-d]pyrimidines and other related heterocycles. researchgate.netmdpi.com The synthesis of these systems often involves multicomponent reactions, which are efficient processes that combine three or more reactants in a single step. orgchemres.org These reactions can lead to the rapid assembly of complex molecules from simple starting materials. orgchemres.org The development of novel catalysts has further enhanced the efficiency and scope of these synthetic transformations. nih.gov

Design and Synthesis of Biologically Active Pyrimidine Derivatives

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. This compound provides a convenient entry point for the synthesis of novel pyrimidine derivatives with a wide spectrum of biological activities. researchgate.netresearchgate.netnih.gov

Contributions to Pyrimidine-Based Drug Discovery Programs

The versatility of this compound has made it a valuable tool in drug discovery programs targeting various diseases. The ability to modify both the 2- and 5-positions of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce different functional groups that can interact with biological targets. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for further derivatization. This flexibility has led to the discovery of potent and selective inhibitors of various enzymes and receptors.

For example, derivatives of 2-chloropyrimidine (B141910) have been investigated for their potential as anticancer agents. medchemexpress.com Structure-activity relationship (SAR) studies have shown that modifications at the 2- and 5-positions of the pyrimidine ring can significantly impact the cytotoxic activity of these compounds. medchemexpress.com One particularly active compound demonstrated potent inhibition of several human cancer cell lines. medchemexpress.com

Preparation of Specific Leads for Therapeutic Intervention

The strategic use of this compound has led to the preparation of specific lead compounds for therapeutic intervention. A notable example is the synthesis of dual endothelin receptor antagonists. In the development of macitentan, a monochloride pyrimidine derivative was treated with sodium in ethylene (B1197577) glycol to yield an alcohol intermediate. acs.org This alcohol was then deprotonated and reacted with a 2-chloropyrimidine to afford the final product. acs.org This synthetic approach highlights the utility of the chloro- and hydroxyl- functionalities in constructing complex drug molecules.

Another example is the synthesis of RGN6024, a brain-penetrant tubulin destabilizer for the treatment of glioblastoma. aacrjournals.org The synthesis started with 2-chloropyrimidin-5-ol, a closely related analogue of this compound, which was reacted with morpholine (B109124). aacrjournals.org This intermediate underwent further reactions to yield the final, complex therapeutic agent. aacrjournals.org

Development of Chiral Compounds Utilizing this compound as a Precursor

Chirality is a critical aspect of drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This compound can serve as a precursor for the development of chiral compounds, further expanding its utility in medicinal chemistry. nih.govrsc.org

The hydroxymethyl group of this compound can be a starting point for introducing chirality. For example, it can be oxidized to an aldehyde, which can then undergo asymmetric reactions, such as asymmetric allylation or aldol (B89426) reactions, to generate chiral centers. Alternatively, the hydroxyl group itself can be resolved into its enantiomers using chiral resolving agents or enzymatic methods. These chiral intermediates can then be used to synthesize enantiomerically pure target molecules. The development of asymmetric catalytic methods has become increasingly important for the synthesis of chiral molecules. rsc.org

Investigation of Medicinal Chemistry and Pharmacological Profiles of 2 Chloropyrimidin 5 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies on Pyrimidine (B1678525) Analogs Synthesized from (2-Chloropyrimidin-5-yl)methanol

The strategic modification of the pyrimidine core, particularly at the 2, 4, and 5-positions, has been instrumental in elucidating the structure-activity relationships (SAR) of derivatives originating from this compound. A notable example is the synthesis of 2,4,5-trisubstituted pyrimidines as potential antimalarial agents.

In one extensive study, the 2-chlorine atom of a derivative, (5-(2-chloropyrimidin-4-yl)thiophen-2-yl)methanol, served as a handle for introducing various amino groups, which is a common strategy for kinase inhibitors to establish a crucial hydrogen bond with the hinge region of the kinase. The exploration of substituents at the 5-position of the pyrimidine ring revealed that while small alkyl groups resulted in low activity, the introduction of halogenated analogues led to a considerable increase in biological potency.

The nature of the substituent at the 4-position of the pyrimidine ring also plays a critical role in determining the activity of these derivatives. Modifications at this position, often involving the introduction of various substituted phenyl rings, project towards the solvent-exposed region of the target kinase, allowing for the fine-tuning of potency and selectivity.

A systematic SAR study on a series of 2,4,5-trisubstituted pyrimidines targeting plasmodial kinases highlighted key structural requirements for potent inhibition. The data from these studies are crucial for the rational design of more effective therapeutic agents.

SAR Data for 5-Substituted Pyrimidine Analogs
CompoundR-Group at Position 5PfGSK3 IC50 (nM)PfPK6 IC50 (nM)
18n CH₃71045
18o Cyclopropyl (B3062369)>100001200
18p F48020
18q Cl25015
18r Br19012

Elucidation of Biological Targets and Molecular Mechanisms of Action

Derivatives of this compound have been investigated as inhibitors of several key enzymes, particularly kinases, which are pivotal in various disease pathologies. The 2,4,5-trisubstituted pyrimidines have emerged as potent dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and cyclin-dependent kinase-like kinase (PfPK6). These kinases are crucial for the life cycle of the malaria parasite, making them attractive targets for antimalarial drug development.

The inhibitory activity of these compounds was assessed using a split luciferase binding assay, with many derivatives demonstrating low nanomolar potency against both kinases. For instance, some of the most potent inhibitors exhibited IC50 values in the low nanomolar range, highlighting their potential as effective antimalarial candidates. The ability to target two distinct kinases simultaneously is a significant advantage, as it may reduce the likelihood of the parasite developing resistance.

Inhibitory Activity of Lead Compounds Against Plasmodial Kinases
CompoundPfGSK3 IC50 (nM)PfPK6 IC50 (nM)
23d 17211
23e 978

The primary anti-infective application explored for derivatives of this compound has been in the context of malaria. The dual inhibition of PfGSK3 and PfPK6 by the synthesized pyrimidine analogs translates into significant activity against both the blood and liver stages of P. falciparum.

The most promising compounds from the SAR studies were further evaluated for their efficacy against the 3D7 strain of P. falciparum in the blood stage, as well as against liver-stage P. berghei parasites. Several compounds demonstrated considerable activity, with EC50 values in the sub-micromolar to low micromolar range against blood-stage parasites. This demonstrates the potential of these derivatives as multi-stage antimalarial agents.

Antimalarial Activity of Lead Compounds
CompoundPf3D7 EC50 (nM) (Blood Stage)
23d 552
23e 1400

While direct studies on the anti-inflammatory and analgesic effects of derivatives specifically synthesized from this compound are limited, the broader class of pyrimidine derivatives has shown significant potential in modulating pain and inflammation pathways. Pyrimidine-based compounds are known to inhibit key inflammatory mediators such as cyclooxygenases (COX) and various kinases involved in inflammatory signaling cascades. The structural motifs present in the derivatives of this compound, particularly the potential for kinase inhibition, suggest a plausible role in mitigating inflammation. Further investigation into this area could reveal novel therapeutic applications for this class of compounds.

Preclinical Assessment and Pharmacokinetic (PK) Characterization of Advanced Leads

The preclinical development of derivatives from this compound is an area of active investigation. For a lead compound to advance, a favorable pharmacokinetic profile is essential. A notable analogue, IKK16, which served as a starting point for the development of the aforementioned antimalarial agents, was reported to be orally bioavailable in rats. This provides a positive indication for the potential of structurally related compounds.

Preclinical studies for advanced leads would typically involve assessing parameters such as absorption, distribution, metabolism, and excretion (ADME). For the antimalarial candidates, low toxicity in cell viability assays is a crucial first step. The development of orally bioavailable drugs is a primary goal in treating infectious diseases like malaria, making the pharmacokinetic properties of these pyrimidine derivatives a critical focus of ongoing and future research.

Advanced Characterization and Computational Approaches in Research on 2 Chloropyrimidin 5 Yl Methanol and Its Derivatives

Structural Elucidation via X-ray Crystallography of Complex Structures

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. In the context of (2-Chloropyrimidin-5-yl)methanol and its derivatives, this method is instrumental in revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. This information is vital for understanding the molecule's conformation and its potential intermolecular interactions.

For instance, X-ray diffraction analysis of complexes involving pyrimidine (B1678525) derivatives provides detailed insights into their molecular geometry. researchgate.net The technique generates an electron density map from which the positions of individual atoms can be deduced, offering a definitive structural model. mdpi.com This is particularly important for complex structures where derivatives of this compound are bound to other molecules, such as proteins or other organic compounds. The resulting structural data can reveal key hydrogen bonds and other non-covalent interactions that stabilize the complex. researchgate.net

A study on a pyridylpyrazole derivative, for example, utilized single-crystal X-ray diffraction to confirm its structure, providing a solid foundation for further computational analysis. researchgate.net Such structural data are often the starting point for more complex computational modeling and drug design efforts.

Computational Chemistry and Molecular Modeling for Drug Design and Mechanistic Understanding

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to predict and analyze the behavior of molecules. emanresearch.org These approaches are particularly valuable in the rational design of new drugs and in understanding complex reaction mechanisms. nih.gov

Rational Ligand Design Strategies and Molecular Recognition

Rational ligand design aims to create molecules that can bind specifically to a biological target, such as an enzyme or receptor. This process heavily relies on understanding the principles of molecular recognition. For derivatives of this compound, computational methods can be used to design ligands with optimized binding affinities and selectivities. nih.gov By modeling the interactions between a ligand and its target protein, researchers can identify key structural features required for effective binding. This approach has been successfully applied to design novel pyrimidine derivatives with potential therapeutic activities. nih.gov

Thermodynamic and Energetic Profiling of Molecular Interactions

Understanding the thermodynamics and energetics of molecular interactions is crucial for predicting the stability of ligand-receptor complexes. Computational methods allow for the calculation of binding free energies, which is a key determinant of a drug's potency. Techniques such as molecular dynamics simulations can provide a detailed picture of the energetic landscape of binding, including the contributions of enthalpy and entropy. For pyrimidine derivatives, these calculations can help in optimizing their structure to achieve stronger and more specific binding to their intended targets. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and predicting their reactivity. mdpi.com DFT can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction mechanisms at the atomic level. rsc.orgnih.gov For instance, DFT calculations have been employed to study the reaction mechanisms of pyrimidine derivatives, including ring-opening and cyclization reactions. researchgate.net These theoretical studies can guide the development of new synthetic routes and help in understanding the chemical transformations that these molecules can undergo. researchgate.net

A comparative analysis of the reactivity of garlic metabolites was performed using DFT at the B3LYP/cc-pVQZ level, showcasing the power of this method in understanding chemical reactivity. mdpi.com Similarly, DFT calculations have been used to analyze the vibrational frequencies and molecular geometry of pyrimidine derivatives, with results showing good agreement with experimental data. researchgate.net

In Silico Screening and Molecular Docking for Target Binding Prediction

In silico screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov These methods are widely used in drug discovery to screen large libraries of compounds and identify potential drug candidates. mdpi.com For derivatives of this compound, molecular docking can be used to predict how they might bind to various biological targets. biointerfaceresearch.com This information can then be used to prioritize compounds for experimental testing, thereby accelerating the drug discovery process. rjraap.com

For example, molecular docking studies have been performed on pyrimidine derivatives to predict their binding modes with specific enzymes, helping to explain their observed biological activities. biointerfaceresearch.com These studies often involve identifying key amino acid residues in the binding site that interact with the ligand, providing valuable information for the design of more potent inhibitors.

Advanced Spectroscopic Methodologies in Chemical Research

Advanced spectroscopic techniques are essential for the characterization of novel compounds and for studying their dynamic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure and purity of newly synthesized pyrimidine derivatives. nih.govnih.gov

In more advanced applications, spectroscopic methods can be used to study the interactions of these molecules with other species. For example, fluorescence spectroscopy can be used to monitor the binding of a pyrimidine derivative to a protein by observing changes in the fluorescence emission of either the protein or the ligand. mdpi.com These studies can provide quantitative information about binding affinities and kinetics.

The table below summarizes some of the key research findings related to the advanced characterization and computational analysis of this compound and its derivatives.

Research AreaTechniqueKey Findings
Structural Elucidation X-ray CrystallographyProvides precise 3D atomic structures, confirming molecular geometry and intermolecular interactions. researchgate.netresearchgate.net
Rational Drug Design Molecular ModelingEnables the design of ligands with optimized binding to biological targets. nih.govnih.gov
Thermodynamic Profiling Molecular DynamicsCalculates binding free energies and profiles the energetic landscape of molecular interactions. nih.gov
Reaction Analysis Density Functional Theory (DFT)Models reaction pathways and predicts reactivity based on electronic structure. mdpi.comresearchgate.net
Target Binding Prediction Molecular DockingScreens compound libraries and predicts binding modes to protein targets. nih.govbiointerfaceresearch.com
Chemical Characterization Advanced Spectroscopy (NMR, FT-IR, MS)Confirms molecular structures and studies dynamic interactions. nih.govmdpi.com

Future Prospects and Emerging Research Trajectories for 2 Chloropyrimidin 5 Yl Methanol in Chemical Science

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Functionalization

The pursuit of more efficient and selective methods for modifying the pyrimidine core is a constant endeavor in organic synthesis. The reactivity of the chlorine atom at the 2-position of (2-Chloropyrimidin-5-yl)methanol makes it a prime target for nucleophilic aromatic substitution (SNAr) reactions. Researchers are continuously exploring new catalysts and reaction conditions to broaden the scope of these transformations, enabling the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.

Recent advancements have focused on:

Catalyst-Free and Microwave-Assisted Reactions: The development of green synthetic protocols is a major trend. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine-quinolone hybrids, often without the need for a catalyst. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, efficiency, and scalability. rsc.org This technology is being increasingly applied to pyrimidine synthesis, allowing for the rapid production of derivatives with high purity. rsc.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates saves time, resources, and reduces waste. Researchers are actively developing one-pot procedures that leverage the reactivity of this compound to construct complex molecular architectures in a streamlined fashion.

These novel methodologies are not only expanding the chemical space accessible from this compound but are also making the synthesis of pyrimidine derivatives more economical and environmentally friendly.

Exploration of Untapped Therapeutic and Industrial Applications

The inherent biological activity of the pyrimidine ring has made it a privileged scaffold in drug discovery. Derivatives of this compound are being investigated for a wide range of therapeutic applications.

Therapeutic Potential:

Anticancer Agents: Many pyrimidine derivatives exhibit potent antiproliferative activity. nih.gov For example, novel chromenopyrimidine derivatives have shown promising in vitro cytotoxic activities against various cancer cell lines. nih.gov The ability to easily modify the this compound core allows for the systematic exploration of structure-activity relationships to develop more potent and selective anticancer drugs.

Enzyme Inhibitors: Pyrimidine-based compounds have been designed as inhibitors for various enzymes implicated in disease. For instance, new pyrimidine-quinolone hybrids have been synthesized and identified as novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer metabolism. nih.gov

Tubulin Destabilizers: A recent study reported the development of a brain-penetrant, small-molecule tubulin destabilizer, RGN6024, for the treatment of glioblastoma. The synthesis of this compound involved the use of 2-chloropyrimidin-5-ol, a closely related precursor to this compound. aacrjournals.org

Industrial Applications:

Beyond the pharmaceutical industry, the unique properties of pyrimidine derivatives could be harnessed in other industrial sectors. While less explored, potential applications include:

Agrochemicals: The pyrimidine core is found in some herbicides and fungicides. Further functionalization of this compound could lead to the discovery of new and more effective crop protection agents.

Materials Science: The nitrogen-rich pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, making it an interesting component for the design of functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

The versatility of this compound as a starting material suggests that its full potential in both medicine and industry is yet to be realized.

Integration of Sustainable Chemical Principles in Research and Development

The principles of green chemistry are increasingly guiding chemical research and manufacturing to minimize environmental impact. researchgate.netresearchgate.net The synthesis and application of this compound and its derivatives are being re-evaluated through this lens.

Key areas of focus for integrating sustainability include:

Use of Greener Solvents: Traditional organic solvents are often toxic and volatile. Research is focused on replacing them with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents like 2-MeTHF and γ-valerolactone. skpharmteco.comtext2fa.ir

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net This often involves the use of catalytic reactions and the avoidance of protecting groups. researchgate.net

Renewable Feedstocks: While this compound is currently derived from petrochemical sources, future research may explore its synthesis from renewable biomass. text2fa.ir

By embracing these green chemistry principles, the scientific community can ensure that the future development and utilization of this compound are both scientifically innovative and environmentally responsible.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2-chloropyrimidin-5-yl)methanol in academic laboratories?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in a Buchwald-Hartwig amination, palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with amines under reflux conditions in toluene/methanol . A critical parameter is the molar ratio of starting materials; excess formaldehyde or base (e.g., NaOH) can improve hydroxymethylation efficiency . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How can researchers safely handle this compound given its potential toxicity?

Methodological Answer: Safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination).
  • Waste Management: Segregate halogenated waste for professional disposal to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) identifies the hydroxymethyl proton at δ 4.5–5.0 ppm and aromatic pyrimidine protons at δ 8.3–8.8 ppm .
  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 158.58 (M+H⁺) .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm regiochemistry and bond angles .

Advanced Research Questions

Q. How do substituent effects at the 2- and 5-positions influence the reactivity of pyrimidine derivatives like this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl at C2): Enhance electrophilicity, facilitating nucleophilic substitution (e.g., amination) .
  • Hydroxymethyl Group (C5): Acts as a hydrogen-bond donor, affecting solubility and biological activity. Comparative studies show chloro-substituted analogs exhibit 2–3× higher reactivity than methylthio derivatives in cross-coupling reactions .

Data Contradiction Analysis:
Conflicting reports on Suzuki coupling yields (64–89%) may arise from variations in catalyst loading (1–5 mol%) or solvent polarity. Researchers should optimize conditions using design-of-experiment (DoE) approaches.

Q. What strategies resolve low yields in catalytic C–H functionalization reactions involving this compound?

Methodological Answer:

  • Catalyst Selection: Rhodium complexes (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) improve enantioselectivity in C–H activation, achieving 83% yield in trifluoroethyl ester synthesis .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize transition states, while additives like DIPEA reduce side reactions .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., BI-3231, a validated HSD17B13 inhibitor ) to calibrate enzymatic inhibition studies.
  • Structural Modifications: Introduce fluorinated or boronic acid groups to enhance target binding affinity and reduce off-target effects .

Methodological Challenges in Data Interpretation

Q. How should researchers validate computational models predicting the stability of this compound in aqueous solutions?

Methodological Answer:

  • Experimental Validation: Perform accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring.
  • DFT Calculations: Compare predicted degradation pathways (e.g., hydrolysis at C2-Cl) with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.